molecular formula C19H23N3O2 B2898311 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine CAS No. 2320143-26-6

1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine

Cat. No.: B2898311
CAS No.: 2320143-26-6
M. Wt: 325.412
InChI Key: CPPQUQDILWJRPX-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chromenyl group linked to a piperidinyl-methanone moiety, which includes a methylimidazole substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the chromenyl group can be synthesized via a cyclization reaction involving a phenol derivative and an aldehyde in the presence of an acid catalyst . The piperidinyl-methanone moiety can be introduced through a nucleophilic substitution reaction involving a piperidine derivative and a suitable electrophile .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming increasingly common in the industrial synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets. The chromenyl group can interact with various enzymes and receptors, modulating their activity. The piperidinyl-methanone moiety can enhance the compound’s binding affinity to its targets, while the imidazole ring can participate in hydrogen bonding and other interactions . These interactions can lead to the modulation of signaling pathways and biological processes, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine is unique due to its combination of a chromenyl group with a piperidinyl-methanone moiety and a methylimidazole substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-21-13-20-12-16(21)14-8-10-22(11-9-14)19(23)18-7-6-15-4-2-3-5-17(15)24-18/h2-5,12-14,18H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPQUQDILWJRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)C3CCC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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